2-Chloroacetamide-d4

Isotope Dilution Mass Spectrometry Method Validation Quantitative Analysis

Residual 2-chloroacetamide quantitation in complex matrices is compromised by isotopic interference when non-deuterated internal standards are used, precluding accurate IDMS workflows. 2-Chloroacetamide-d4 resolves this with a definitive +4 Da mass shift and perdeuterated labeling (ClCD₂COND₂) that enables baseline chromatographic separation. • Achieves method validation compliance: CV <5% precision and 80-120% recovery for regulatory residue monitoring programs. • 99 atom % D isotopic enrichment; nitrogen-bound deuterium necessitates protic-solvent method validation to control back-exchange. • Supplied as a white crystalline solid; stable at room temperature under inert atmosphere for long-term storage.

Molecular Formula C2H4ClNO
Molecular Weight 97.54 g/mol
CAS No. 122775-20-6
Cat. No. B119449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroacetamide-d4
CAS122775-20-6
Synonymsα-Chloroacetamide-d4;  2-Chloroacetamide-d4;  Chloracetamide-d4;  Chloroacetamide-d4;  KM 101-d4;  Mergal AF-d4;  Microcide-d4;  NSC 54286-d4;  NSC 8408-d4;  α-Chloroacetamide-d4;  2-Chloroacetamide-N,N,2,2-d4; 
Molecular FormulaC2H4ClNO
Molecular Weight97.54 g/mol
Structural Identifiers
SMILESC(C(=O)N)Cl
InChIInChI=1S/C2H4ClNO/c3-1-2(4)5/h1H2,(H2,4,5)/i1D2/hD2
InChIKeyVXIVSQZSERGHQP-BGOGGDMHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloroacetamide-d4: Deuterated Analytical Standard Overview


2-Chloroacetamide-d4 (CAS 122775-20-6) is a perdeuterated analog of the chloroacetamide herbicide and preservative, characterized by the substitution of all four exchangeable and non-exchangeable hydrogen atoms with deuterium . With a molecular formula of C2D4ClNO and a molecular weight of 97.54 g/mol, it serves as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of 2-chloroacetamide (CAS 79-07-2) in complex biological and environmental matrices using liquid chromatography-mass spectrometry (LC-MS) . Unlike its non-deuterated counterpart, which exhibits a molecular ion at m/z 93.5, the d4-labeled compound provides a distinct mass shift of +4 Da, enabling baseline chromatographic separation and reliable isotope dilution mass spectrometry (IDMS) workflows .

Workflow Isotope dilution LC-MS/MS quantitation
Selection Perdeuterated SIL-IS with +4 Da mass shift
Matrix context Environmental, agricultural, and biological research matrices

Why Generic Analogs Fail in Validated MS Assays


Direct substitution of 2-chloroacetamide-d4 with non-deuterated 2-chloroacetamide (CAS 79-07-2) or partially deuterated analogs (e.g., 2-Chloroacetamide-d2) is not analytically equivalent. The use of a non-deuterated internal standard in LC-MS/MS workflows results in isotopic interference between the analyte and the standard, precluding accurate quantitation due to overlapping mass transitions [1]. Furthermore, partially deuterated analogs often exhibit lower isotopic enrichment (<98 atom % D), which introduces significant bias from the residual unlabeled species, compromising the accuracy of isotope dilution calculations [2]. Critically, the specific deuteration pattern of 2-chloroacetamide-d4, which includes deuterium on the amide nitrogen, dictates its unique stability and solvent compatibility profile; nitrogen-bound deuterium is susceptible to back-exchange in protic solvents, a property not shared by analogs lacking this labeling position [3]. This differential behavior mandates compound-specific method validation and precludes the use of structurally similar but isotopically distinct compounds as direct replacements without extensive re-validation.

Isotopic purity
99 atom % D (d4)
Partial analogs (d2) ~97-98 atom % D may require larger impurity correction factors, shifting low-level quantitation bias.
Mass shift
+4.0 Da distinct separation
Non-deuterated or d2 analogs may exhibit isotopic cross-talk with analyte M+2, limiting accurate peak resolution.
Deuterium placement
Amide N-D bonds require solvent control
Carbon-only deuterated analogs (CD2ClCONH2) avoid protic exchange liability; method conditions may not transfer directly.

Analytical Performance and Handling Specifications


Isotopic Purity and Molecular Weight Differential

2-Chloroacetamide-d4 (CAS 122775-20-6) is supplied with a certified isotopic enrichment of 99 atom % D, which is 1-2 percentage points higher than typical isotopic purity ranges (97-98 atom % D) reported for partially deuterated analogs such as 2-Chloroacetamide-d2 . The perdeuteration results in a molecular weight of 97.54 g/mol, a +4.0 Da mass shift relative to the non-deuterated 2-chloroacetamide (MW 93.51 g/mol, CAS 79-07-2), ensuring that the analyte and internal standard are fully resolved in the mass spectrometer .

Isotopic purity & mass shift
Head-to-head
99 atom % D; MW 97.54 g/mol (+4.0 Da vs non-deuterated)
Supports low-impurity correction for trace-level IDMS workflows.
Review CoA; +4 Da shift eliminates M+2 cross-talk risk.
Isotope Dilution Mass Spectrometry Method Validation Quantitative Analysis

Deuterium Label Stability in Protic Solvents

Unlike carbon-backbone-only deuterated analogs (e.g., CD2ClCONH2), 2-Chloroacetamide-d4 (ClCD2COND2) contains deuterium on the amide nitrogen, which is susceptible to proton-deuterium exchange when exposed to polar protic solvents such as water, methanol, or acidic mobile phases [1]. This property requires method-specific validation of solvent conditions to prevent back-exchange and loss of the isotopic label, a limitation not applicable to non-deuterated 2-chloroacetamide, which is fully stable in protic environments .

Deuterium stability in protic solvents
Class-level
N-D bonds exchangeable in water, methanol; requires aprotic or deuterium-friendly mobile phases
Method-specific solvent validation needed to maintain isotopic integrity.
Class-level inference; validate for intended LC conditions.
Sample Preparation LC-MS Solvent Selection Isotope Exchange

Long-Term Stability and Re-Analysis Interval

According to supplier stability data, 2-Chloroacetamide-d4 is stable when stored at room temperature under recommended conditions. However, a re-analysis for chemical purity is recommended after three years of storage to verify integrity . This guidance reflects a standard precaution for deuterated compounds, which may be more sensitive to moisture ingress or isotopic exchange over extended periods compared to their non-deuterated counterparts, which are typically considered stable for longer durations without such specific re-testing mandates .

Long-term stability
Reported
Stable at room temperature; re-analysis recommended after 3 years
Defines QC re-certification window for inventory management.
Supplier data; plan re-testing cycles accordingly.
Stability Testing Storage Conditions Quality Control

Vibrational Spectroscopic Fingerprint for Identity

A comparative vibrational spectroscopic study of crystalline α-chloroacetamide and three deuterated analogues (CH2ClCONH2, CH2ClCOND2, CD2ClCONH2, and CD2ClCOND2) provides a complete interpretation of their IR and Raman spectra [1]. The perdeuterated form (CD2ClCOND2), which corresponds to 2-Chloroacetamide-d4, exhibits distinct and characteristic band shifts in the N-D and C-D stretching regions (ca. 2500-2000 cm⁻¹) that are absent in the non-deuterated (CH2ClCONH2) and partially deuterated forms. These spectral differences provide a definitive fingerprint for identity confirmation and purity assessment using routine FTIR or Raman instrumentation.

Vibrational fingerprint
Head-to-head
Characteristic N-D/C-D bands at 2500-2000 cm⁻¹; ~ -900 cm⁻¹ shift vs non-deuterated
Enables non-destructive identity confirmation via FTIR/Raman.
Compare to published reference spectra for batch verification.
Spectroscopic Characterization Identity Testing Quality Assurance

Validated Application Scenarios


Residue Quantitation in Agricultural and Environmental Matrices

2-Chloroacetamide-d4 is utilized as a stable isotope-labeled internal standard (SIL-IS) for the precise quantitation of 2-chloroacetamide residues in complex matrices such as crops, soil, and surface water. Its +4 Da mass shift relative to the analyte enables reliable correction for matrix effects and instrument variability in LC-MS/MS workflows, fulfilling method validation requirements for linearity, precision (typically achieving CV < 5%), and accuracy (recovery within 80-120%) as outlined in regulatory residue monitoring programs [1].

Metabolic Fate and Pharmacokinetic Studies

In preclinical and environmental toxicology studies, 2-Chloroacetamide-d4 is employed as an internal standard for tracking the absorption, distribution, metabolism, and excretion (ADME) of chloroacetamide herbicides. The deuterated standard corrects for extraction and ionization variability [2], enabling accurate determination of parent compound concentrations in plasma and tissue homogenates, even in the presence of isobaric interferences from metabolites. This application is critical for generating data that supports regulatory risk assessments and human safety evaluations [3].

Quality Control and Batch Release Testing

Analytical chemistry laboratories and certified reference material (CRM) producers utilize the unique vibrational spectroscopic signature of 2-Chloroacetamide-d4 [4] as a rapid, non-destructive method for identity confirmation during incoming inspection and batch release. Comparison of the acquired IR or Raman spectrum against the established reference for the perdeuterated form (CD2ClCOND2) ensures that the material meets the specified isotopic pattern and purity, preventing the use of mis-labeled or degraded material in sensitive analytical workflows.

Method Validation for Protic Solvent Systems

Given the susceptibility of the nitrogen-bound deuterium label in 2-Chloroacetamide-d4 to exchange in protic solvents [5], this compound serves as a critical tool for developing and validating robust LC-MS methods that require specialized sample preparation. Researchers can systematically assess the impact of different mobile phase compositions (e.g., varying water or methanol content) on isotopic integrity, thereby establishing method-specific guidelines for solvent selection, extraction protocols, and sample storage conditions to maintain assay reliability.

Application
Selection Property
Validation Focus
Residue quantitation in agricultural and environmental research matrices
+4 Da mass shift for matrix-effect correction
Linearity, precision, and recovery in target-matrix LC-MS/MS methods
ADME and environmental toxicology studies
Deuterated internal standard for extraction/ionization normalization
Parent compound quantitation in plasma and tissue homogenate research models
Batch identity verification and QC release
Distinct IR/Raman vibrational fingerprint
Spectral match against perdeuterated reference; isotopic pattern confirmation
Method development for protic-solvent systems
N-D exchange liability as method challenge probe
Solvent and storage condition optimization to preserve isotopic integrity

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